molecular formula C24H46O2 B15341511 Arachidyl methacrylate CAS No. 45294-18-6

Arachidyl methacrylate

Cat. No.: B15341511
CAS No.: 45294-18-6
M. Wt: 366.6 g/mol
InChI Key: CFBXDFZIDLWOSO-UHFFFAOYSA-N
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Description

. It has a molecular formula of C24H46O2 and a molecular weight of 366.63 g/mol. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.

Properties

CAS No.

45294-18-6

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

icosyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-24(25)23(2)3/h2,4-22H2,1,3H3

InChI Key

CFBXDFZIDLWOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

physical_description

Liquid;  Other Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Icosyl methacrylate can be synthesized through the esterification reaction between methacrylic acid and icosyl alcohol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of icosyl methacrylate involves large-scale esterification processes, often using continuous reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the resulting product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Icosyl methacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Icosyl methacrylate can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Substitution reactions can involve nucleophilic substitution with various nucleophiles, such as amines or halides, under suitable reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of icosyl methacrylate can lead to the formation of carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes as the major products.

  • Substitution: Substitution reactions can produce a variety of substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Icosyl methacrylate is used in various scientific research applications, including:

  • Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, which are used in coatings, adhesives, and other materials.

  • Biology: The compound is used in the study of cell membranes and lipid interactions due to its hydrophobic nature.

  • Medicine: Icosyl methacrylate is explored for its potential use in drug delivery systems and as a component in medical devices.

  • Industry: It is utilized in the production of specialty chemicals, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which icosyl methacrylate exerts its effects depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The hydrophobic nature of the compound allows it to interact with lipid bilayers and other hydrophobic surfaces, making it useful in biological and medical applications.

Molecular Targets and Pathways Involved:

  • Polymerization: The compound participates in free radical polymerization reactions, where it forms covalent bonds with other monomers to create polymers.

  • Lipid Interactions: In biological studies, icosyl methacrylate interacts with cell membranes and lipid molecules, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • Lauryl Methacrylate: A shorter-chain methacrylate with similar applications but different solubility and reactivity.

  • Stearyl Methacrylate: Another long-chain methacrylate with applications in polymer synthesis and coatings.

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Biological Activity

Arachidyl methacrylate (AM) is a long-chain methacrylate compound that has gained attention in various fields, particularly in biomaterials and polymer science. This article explores the biological activity of this compound, focusing on its biocompatibility, antimicrobial properties, and potential applications in medical and industrial settings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic chain derived from arachidic acid, which contributes to its amphiphilic nature. The chemical structure can be represented as follows:

C20H40O2\text{C}_{20}\text{H}_{40}\text{O}_2

This structure allows AM to interact with biological membranes and other macromolecules, influencing its biological activity.

Biocompatibility

In Vitro Studies
Research has shown that this compound exhibits favorable biocompatibility when incorporated into polymeric matrices. A study evaluated the cytotoxicity of PMMA (poly(methyl methacrylate)) resins modified with this compound. The results indicated that cell viability remained above 75% for human keratinocytes exposed to the modified resins, suggesting minimal cytotoxic effects .

Inflammatory Response
The inflammatory response to materials containing this compound was assessed by measuring pro-inflammatory cytokines. Notably, levels of TNF-α decreased upon exposure to AM-modified materials, indicating a potential anti-inflammatory effect .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties when used in copolymers. A recent investigation demonstrated that copolymers containing AM showed significant inhibition of bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the polymer .

Case Studies

  • Study on Antimicrobial Copolymers
    In a study involving amphiphilic copolymers synthesized with this compound, it was found that these materials exhibited high antimicrobial activity. The inhibition zones measured 19 mm against E. coli and 20 mm against S. aureus, highlighting their potential for use in medical devices where infection control is critical .
  • Biocompatibility Assessment
    Another case study focused on the biocompatibility of PMMA resins modified with this compound. The study found that these modified resins not only maintained structural integrity but also supported cell proliferation and reduced inflammatory markers in vitro .

Summary of Findings

Property Observation Reference
CytotoxicityCell viability > 75%
Inflammatory ResponseDecreased TNF-α levels
Antimicrobial ActivityInhibition zones: 19 mm (E. coli), 20 mm (S. aureus)

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